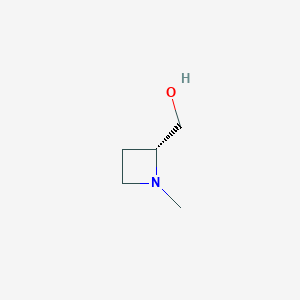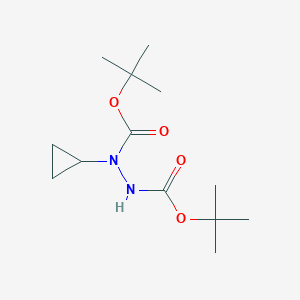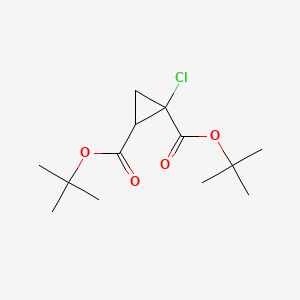
4-(4-Ethylphenyl)-3-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethylphenyl)-3-fluorophenol, 95% (4-E3FP) is a phenolic compound with a wide range of applications in scientific research and industrial processes. It is a white crystalline solid with a melting point of about 91-92°C and a boiling point of about 284-286°C. It is soluble in several organic solvents, including ethanol, methanol, and acetone. 4-E3FP is used in a variety of syntheses, as a reagent in organic synthesis, and as a solvent in spectroscopic techniques. Additionally, 4-E3FP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
4-(4-Ethylphenyl)-3-fluorophenol, 95% has a variety of applications in scientific research. It is used as a reagent in organic syntheses, such as the synthesis of heterocyclic compounds and the synthesis of pharmaceuticals. Additionally, 4-(4-Ethylphenyl)-3-fluorophenol, 95% is used as a solvent in spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-3-fluorophenol, 95% is not well understood. It is believed that 4-(4-Ethylphenyl)-3-fluorophenol, 95% acts as a proton donor, donating a proton to a nucleophile in order to form a covalent bond. Additionally, 4-(4-Ethylphenyl)-3-fluorophenol, 95% can act as a Lewis base, forming a coordinate covalent bond with a Lewis acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethylphenyl)-3-fluorophenol, 95% are not well understood. However, it is believed that 4-(4-Ethylphenyl)-3-fluorophenol, 95% has the potential to act as an antioxidant and anti-inflammatory agent, as well as a potential inhibitor of certain enzymes. Additionally, 4-(4-Ethylphenyl)-3-fluorophenol, 95% has been studied for its potential to modulate the activity of certain proteins and enzymes.
Advantages and Limitations for Lab Experiments
The use of 4-(4-Ethylphenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. Additionally, 4-(4-Ethylphenyl)-3-fluorophenol, 95% is relatively non-toxic, making it a safe choice for laboratory experiments. However, there are some limitations to the use of 4-(4-Ethylphenyl)-3-fluorophenol, 95% in laboratory experiments. It is not very soluble in water, which can limit its use in certain types of experiments. Additionally, 4-(4-Ethylphenyl)-3-fluorophenol, 95% is not very stable, and it can decompose in the presence of light or heat.
Future Directions
There are several potential future directions for 4-(4-Ethylphenyl)-3-fluorophenol, 95%. It could be studied further for its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to modulate the activity of certain proteins and enzymes. Additionally, 4-(4-Ethylphenyl)-3-fluorophenol, 95% could be studied for its potential applications in drug delivery and drug formulation. Additionally, 4-(4-Ethylphenyl)-3-fluorophenol, 95% could be studied for its potential applications in biotechnology, such as the production of proteins and enzymes. Finally, 4-(4-Ethylphenyl)-3-fluorophenol, 95% could be studied further for its potential applications in industrial processes, such as the production of polymers and other materials.
Synthesis Methods
The synthesis of 4-(4-Ethylphenyl)-3-fluorophenol, 95% involves several steps, beginning with the reaction of 4-ethylphenol with ethyl iodide in the presence of sodium hydroxide and potassium iodide. This reaction yields 4-ethyl-3-iodophenol, which is then treated with sodium fluoride to produce 4-(4-Ethylphenyl)-3-fluorophenol, 95%. The reaction is typically carried out in a solution of methanol or ethanol, and the product is purified by recrystallization.
properties
IUPAC Name |
4-(4-ethylphenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-2-10-3-5-11(6-4-10)13-8-7-12(16)9-14(13)15/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRWGFNHUARKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631110 |
Source


|
| Record name | 4'-Ethyl-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenyl)-3-fluorophenol | |
CAS RN |
1261943-32-1 |
Source


|
| Record name | 4'-Ethyl-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322476.png)
![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322482.png)
![(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol, 95%](/img/structure/B6322487.png)
![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)









